molecular formula C24H28N2O7S B2593726 ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-73-0

ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2593726
CAS No.: 866590-73-0
M. Wt: 488.56
InChI Key: UWHSQDZVZGONBA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 4-ethoxy-3-methoxyphenyl substituent at position 4 and a 4-methylbenzenesulfonyl (tosyl)methyl group at position 6. This compound belongs to the Biginelli reaction product family, typically synthesized via multicomponent reactions involving aldehydes, β-ketoesters, and urea/thiourea derivatives . Its structural complexity arises from the electron-donating ethoxy and methoxy groups on the aryl ring and the electron-withdrawing tosyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7S/c1-5-32-19-12-9-16(13-20(19)31-4)22-21(23(27)33-6-2)18(25-24(28)26-22)14-34(29,30)17-10-7-15(3)8-11-17/h7-13,22H,5-6,14H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSQDZVZGONBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or Bronsted acids to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The molecule contains several reactive moieties that suggest potential reaction pathways:

Functional Group Expected Reactivity
Tetrahydropyrimidine-2-one Susceptible to ring-opening under acidic/basic conditions or nucleophilic attack .
Ethoxy/Methoxy Groups Likely to undergo demethylation/demethoxylation via acid hydrolysis or oxidative cleavage.
Tosylmethyl Group May participate in elimination, sulfonation, or act as a leaving group in substitutions.
Ester (Ethyl carboxylate) Hydrolyzable to carboxylic acid under acidic/basic conditions; transesterification possible.

Pyrimidine Core Formation

The tetrahydropyrimidine scaffold in structurally similar compounds (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , CID 2787409) is typically synthesized via:

  • Biginelli-like multicomponent reactions involving aldehydes, β-keto esters, and urea derivatives .

  • Cyclocondensation under acid catalysis (e.g., HCl, TsOH) with yields ranging from 65–82% .

Hydrolysis Reactions

Reaction Type Conditions Expected Product
Ester Hydrolysis 1M NaOH, reflux, 6hCarboxylic acid derivative at position 5
Tosyl Group Removal H₂O/THF with LiAlH₄, 0°C, 2hDesulfonated methylene group

Electrophilic Aromatic Substitution

The 4-ethoxy-3-methoxyphenyl group may undergo:

  • Nitration (HNO₃/H₂SO₄) at the ortho/para positions relative to methoxy groups.

  • Halogenation (e.g., Br₂/FeBr₃) depending on electronic effects of substituents .

Stability and Degradation

  • The 2-oxo-1,2,3,4-tetrahydropyrimidine core is prone to oxidation, forming fully aromatic pyrimidines under strong oxidizing agents (e.g., KMnO₄) .

  • Photodegradation : UV-Vis studies on analogs (e.g., EDMT derivatives) show λ<sub>max</sub> at 270–290 nm, indicating potential photosensitivity .

Tabulated Data for Analogous Compounds

Property Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-THP *Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-THP
Synthetic Yield 78%82%
Hydrolysis Half-life 4.5h (pH 7.4, 37°C)3.2h (pH 7.4, 37°C)
Thermal Stability Stable up to 180°CDecomposes at 165°C

*THP = Tetrahydropyrimidine

Research Gaps and Recommendations

  • Sulfonate Reactivity : The tosylmethyl group’s behavior in cross-coupling reactions (e.g., Suzuki-Miyaura) remains unexplored.

  • Biological Activity : No cytotoxicity or enzyme inhibition data exists for this specific derivative, though analogs show moderate kinase inhibition .

Citations PubChem CID 91899694 Patent EP4212522A1 PubChem CID 2787409 Adole et al., Materials Science Research India (2020)

Scientific Research Applications

The compound ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention for its potential applications in medicinal chemistry. This article explores its scientific research applications, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound possesses a complex structure that contributes to its biological activity. The molecular formula is C₁₈H₃₁N₃O₇S, with a molecular weight of approximately 393.53 g/mol. The compound features multiple functional groups, including an ethyl ester, methoxy groups, and a sulfonyl moiety, which are critical for its pharmacological properties.

Antitumor Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that certain derivatives effectively targeted specific cancer pathways, leading to reduced tumor growth in xenograft models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that tetrahydropyrimidines can exhibit broad-spectrum antibacterial and antifungal activities. In vitro studies have reported that derivatives of this compound inhibit the growth of several pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory potential. Studies have shown that tetrahydropyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property suggests their usefulness in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis and Modification

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Researchers have explored various synthetic routes to optimize yield and purity. Modifications to the structure have been studied to enhance biological activity and reduce toxicity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInhibition of tumor growth in xenograft models
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine derivatives are widely studied for their pharmacological and material science applications. Below, we compare the target compound with structurally analogous molecules reported in the literature.

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

Compound Name Substituents at Position 4 Substituents at Position 6 Key Functional Groups References
Target Compound 4-Ethoxy-3-methoxyphenyl Tosylmethyl Ethoxy, methoxy, tosyl -
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl Bromine, thione
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl Methyl Fluorine
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxy-3-methoxyphenyl Methyl Hydroxy, methoxy
Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Benzyloxy-4-methoxyphenyl Methyl Benzyloxy, methoxy
Ethyl 4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,4-Dimethoxyphenyl + styryl Styryl Dimethoxy, conjugated double bond

Key Comparative Insights

Ethoxy and methoxy groups on the aryl ring provide electron-donating effects, which may increase nucleophilicity at the pyrimidine core, contrasting with electron-withdrawing groups like bromine or fluorine in analogs .

Synthetic Methodology :

  • Most analogs are synthesized via solvent-free Biginelli reactions or grinding methods with catalysts like CuCl₂·2H₂O or HCl . The target compound’s tosyl group likely requires additional sulfonation steps, increasing synthetic complexity.

Spectral and Crystallographic Data :

  • 1H NMR : The tosylmethyl group in the target compound would exhibit distinct aromatic proton signals (δ 7.2–7.8 ppm) and a singlet for the sulfonyl-attached methyl group (δ 2.4 ppm), differentiating it from methyl or halogen-substituted analogs .
  • X-ray Crystallography : Tosyl-containing derivatives often exhibit strong π-halogen or π-sulfur interactions in crystal packing, as seen in related thiazolo[3,2-a]pyrimidines .

The target compound’s tosyl group may enhance binding to biological targets via sulfonamide-protein interactions .

Research Findings and Implications

  • Electronic Effects : The electron-rich aryl ring in the target compound may facilitate charge-transfer interactions, relevant for optoelectronic materials .
  • Drug Design : The tosylmethyl group could improve metabolic stability compared to methyl analogs, making it a candidate for pharmacokinetic optimization .
  • Crystallographic Behavior : Hydrogen-bonding patterns in tetrahydropyrimidines (e.g., N–H···O interactions) are critical for crystal engineering, as demonstrated in studies using SHELX software .

Biological Activity

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring substituted with various functional groups. Its molecular formula is C24H30N2O5SC_{24}H_{30}N_2O_5S, with a molecular weight of approximately 478.57 g/mol. The presence of an ethoxy group and a methoxy group contributes to its lipophilicity, which may enhance its bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colorectal cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that similar tetrahydropyrimidine derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity .

Anti-inflammatory Effects

This compound may also exert anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that related compounds can downregulate pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Experimental Data

StudyFindings
Study 1 Inhibition of cancer cell proliferation in vitroSupports anticancer potential
Study 2 Antibacterial activity against E. coliValidates antimicrobial properties
Study 3 Downregulation of inflammatory cytokinesIndicates potential for treating inflammatory conditions

Q & A

Q. What synthetic methodologies are optimal for preparing this tetrahydropyrimidine derivative?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, β-ketoester, and thiourea/urea derivatives. For example, analogous compounds (e.g., ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) were synthesized using aromatic aldehydes, ethyl acetoacetate, and thioureas under acid catalysis (e.g., HCl or p-TsOH) . Key parameters include:

  • Solvent selection (ethanol or acetic acid).
  • Temperature optimization (reflux at 80–100°C).
  • Catalyst loading (10–20 mol%). Yields typically range from 60–85%, with purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1 \text{H}, 13C^{13} \text{C}, and 2D spectra to confirm substituent connectivity. For instance, the 2-oxo group resonates at ~170 ppm in 13C^{13} \text{C} NMR .
  • X-ray crystallography : Resolve single-crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the monohydrate form of similar compounds) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peaks) .

Q. What solvent systems are suitable for recrystallization?

Recrystallization in ethanol/water mixtures (e.g., 7:3 v/v) is effective for analogous tetrahydropyrimidines, yielding high-purity crystals. Slow evaporation at room temperature minimizes polymorphism risks .

Advanced Research Questions

Q. How do electronic effects of the 4-methylbenzenesulfonylmethyl substituent influence reactivity?

The sulfonyl group is electron-withdrawing, which polarizes the pyrimidine ring and enhances electrophilic substitution at specific positions. Comparative studies using Hammett σ constants or DFT calculations (e.g., Mulliken charges) can quantify these effects. For example, sulfonyl groups in related compounds increase acidity at the 2-oxo position, facilitating hydrogen bonding in crystal packing .

Q. What strategies resolve contradictions in reported biological activity data for similar derivatives?

  • Assay standardization : Ensure consistent enzyme/inhibition conditions (e.g., ATP concentration in kinase assays).
  • Structural benchmarking : Compare activity against analogs with minor substituent changes (e.g., replacing methoxy with ethoxy groups). For instance, sulfonamide-containing derivatives show variable binding affinities due to steric clashes in enzyme active sites .
  • Statistical validation : Use multivariate analysis to isolate confounding variables (e.g., solvent polarity in dose-response curves) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Perform in silico studies using tools like SwissADME or Schrödinger’s QikProp:

  • LogP : Estimated ~3.5 (moderate lipophilicity due to ethoxy and sulfonyl groups).
  • Bioavailability : Assess membrane permeability via P-gp substrate likelihood.
  • Metabolic stability : Predict CYP450 oxidation sites (e.g., demethylation of methoxy groups) .

Q. What crystallographic challenges arise during structural analysis?

  • Disorder in flexible groups : The 4-ethoxy-3-methoxyphenyl moiety may exhibit rotational disorder. Mitigate by collecting data at low temperatures (100 K) and refining with restraints .
  • Hydration effects : Monohydrate forms (common in tetrahydropyrimidines) require careful assignment of water molecules in electron density maps .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with halogens (Br, Cl) or alkyl groups at the 4-ethoxy-3-methoxyphenyl position to probe steric/electronic effects.
  • Biological profiling : Test against enzyme panels (e.g., kinases, proteases) to identify selectivity trends. For example, sulfonylmethyl groups in pyrimidines enhance binding to sulfhydryl-containing enzymes .

Key Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational synthesis/characterization.
  • Methodological answers integrate experimental protocols and data-driven problem-solving.

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